methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate
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Overview
Description
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and an amino acid derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Amino Acid Derivative Formation: The amino acid derivative is prepared by reacting the benzodioxole compound with an appropriate amino acid precursor under controlled conditions.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-2,3-bis(2H-1,3-benzodioxol-5-yl)-3-(benzylamino)propanoate
- 1-(1,3-benzodioxol-5-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]urea
Uniqueness
Methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both an amino group and a benzodioxole ring. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H13NO5 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
methyl (2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13NO5/c1-15-11(14)9(12)10(13)6-2-3-7-8(4-6)17-5-16-7/h2-4,9-10,13H,5,12H2,1H3/t9-,10+/m0/s1 |
InChI Key |
KOJZVFSYXKKGAM-VHSXEESVSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC2=C(C=C1)OCO2)O)N |
Canonical SMILES |
COC(=O)C(C(C1=CC2=C(C=C1)OCO2)O)N |
Origin of Product |
United States |
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